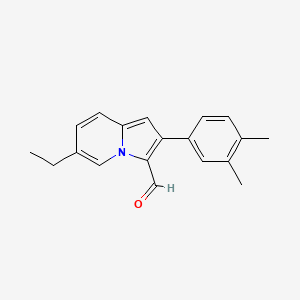
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride
説明
科学的研究の応用
Enzymatic Remediation of Organic Pollutants
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride may find applications in enzymatic remediation processes for the degradation of organic pollutants in wastewater. Enzymes like laccases, lignin peroxidases, and horseradish peroxidases can degrade various recalcitrant compounds in the presence of redox mediators. These redox mediators enhance the substrate range and degradation efficiency of these enzymes. The application of enzyme-redox mediator systems could significantly improve the remediation of aromatic compounds present in industrial effluents, offering a sustainable approach to wastewater treatment (Husain & Husain, 2007).
Antioxidant Applications
The chemical structure of 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride suggests potential antioxidant properties, which could be explored in the context of preserving polyunsaturated fatty acids in fish meal or other food applications. Analogous compounds have been studied for their efficacy as antioxidants, highlighting the importance of structural features in their activity. Research on analogues like ethoxyquin has demonstrated significant antioxidant effects, which could be relevant to the study compound in preventing oxidation in food products (de Koning, 2002).
Amyloid Imaging in Alzheimer's Disease
Compounds structurally related to 2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride have been investigated as potential amyloid imaging ligands in Alzheimer's disease research. Such compounds could bind to amyloid plaques in the brain, aiding in the early detection and monitoring of Alzheimer's disease progression through PET imaging techniques. This application underscores the potential of the study compound in neurodegenerative disease research, particularly in understanding and diagnosing Alzheimer's disease (Nordberg, 2007).
Advanced Oxidation Processes for Water Treatment
The study compound could also be relevant in advanced oxidation processes (AOPs) for the treatment of water contaminants like acetaminophen. AOPs lead to the formation of various by-products and degradation pathways, and the understanding of these processes can be enhanced by studying the reactivity and transformation of similar compounds. This application highlights the potential environmental benefits of the study compound in improving water treatment technologies (Qutob et al., 2022).
特性
IUPAC Name |
2-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]benzaldehyde;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3.ClH/c1-12-9-16(10-13(2)19-12)7-8-18-15-6-4-3-5-14(15)11-17;/h3-6,11-13H,7-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOHIYKBRHZIOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCOC2=CC=CC=C2C=O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(2,6-Dimethylmorpholino)ethoxy)benzaldehyde hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



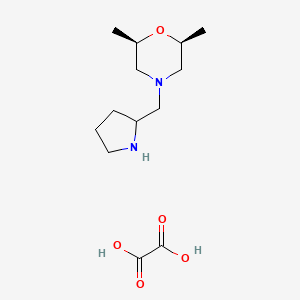
![3,6-Dimethylimidazo[1,2-A]pyridine](/img/structure/B3025514.png)


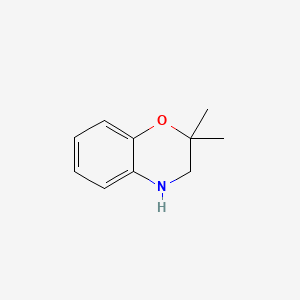




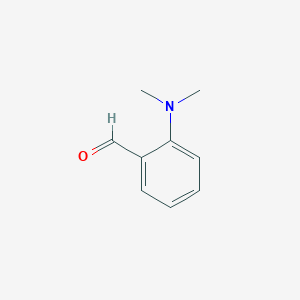

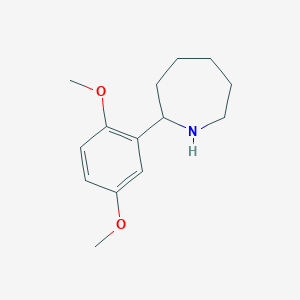
![2-(3,4-Dimethylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3025533.png)
